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Cat. No.: B1667181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-196085 is a potent and selective full agonist of the human beta-3 (β3) adrenergic

receptor, with partial agonist activity at the beta-1 (β1) adrenergic receptor.[1][2][3] Developed

by Bristol-Myers Squibb, this compound has been a subject of interest for its potential

therapeutic applications in metabolic disorders, particularly obesity and type 2 diabetes.[2][4]

This technical guide provides an in-depth overview of BMS-196085, including its mechanism of

action, pharmacological properties, and the experimental methodologies used for its

characterization.

Chemical Properties
BMS-196085 is a sulfanilamide derivative.

Property Value

Molecular Formula C₂₄H₂₆F₂N₂O₅S

Molecular Weight 492.54 g/mol

CAS Number 170686-10-9

Mechanism of Action and Signaling Pathway
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BMS-196085 exerts its effects primarily through the activation of β3-adrenergic receptors,

which are predominantly expressed in adipose tissue. The binding of BMS-196085 to the β3-

adrenergic receptor initiates a signaling cascade that plays a crucial role in lipolysis and

glucose metabolism.[4]

Upon agonist binding, the receptor undergoes a conformational change, leading to the

activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs)

then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine

triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in

intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and

activates hormone-sensitive lipase (HSL) and other downstream effectors. This cascade

ultimately results in the breakdown of triglycerides into free fatty acids and glycerol, a process

known as lipolysis.
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Caption: Signaling pathway of BMS-196085 in an adipocyte.
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Pharmacological Properties
The pharmacological profile of BMS-196085 is characterized by its high potency and selectivity

for the β3-adrenergic receptor.

In Vitro Activity
BMS-196085 is a potent full agonist at the human β3-adrenergic receptor with a binding affinity

(Ki) of 21 nM and elicits 95% of the maximum possible activation.[2][3] It also demonstrates

partial agonist activity at the human β1-adrenergic receptor, with 45% activation.[3]

Receptor Subtype Binding Affinity (Ki)
Agonist Activity (%
Activation)

Human β3-Adrenergic

Receptor
21 nM 95% (Full Agonist)[2][3]

Human β1-Adrenergic

Receptor
Not Reported 45% (Partial Agonist)[3]

Human β2-Adrenergic

Receptor
Not Reported Not Reported

Experimental Protocols
The characterization of BMS-196085 involves a series of in vitro and in vivo experiments to

determine its binding affinity, functional activity, and therapeutic potential.

In Vitro Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is performed to determine the binding affinity of BMS-196085 to different β-

adrenergic receptor subtypes.

Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells

stably expressing the human β1, β2, or β3-adrenergic receptor.

Radioligand: [³H]-CGP12177, a non-selective β-adrenergic antagonist.
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Procedure:

Cell membranes are prepared from the transfected cell lines.

A fixed concentration of the radioligand is incubated with the cell membranes in the

presence of varying concentrations of BMS-196085.

Non-specific binding is determined in the presence of a high concentration of a non-

labeled antagonist (e.g., propranolol).

After incubation, the bound and free radioligand are separated by rapid filtration through

glass fiber filters.

The radioactivity retained on the filters is measured by liquid scintillation counting.

The Ki values are calculated from the IC50 values (the concentration of BMS-196085 that

inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
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Caption: Workflow for a radioligand binding assay.
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2. Functional Assay for Agonist Activity (cAMP Accumulation)

This assay measures the ability of BMS-196085 to stimulate the production of cAMP, the

second messenger in the β-adrenergic signaling pathway.

Cell Lines: CHO or HEK293 cells expressing the human β1, β2, or β3-adrenergic receptor.

Procedure:

Cells are seeded in multi-well plates and incubated overnight.

The cells are then treated with varying concentrations of BMS-196085 in the presence of a

phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of

cAMP.

After a defined incubation period, the cells are lysed.

The intracellular cAMP concentration is determined using a competitive immunoassay

(e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET)

based assay.

The EC50 value (the concentration of BMS-196085 that produces 50% of the maximal

response) is determined from the dose-response curve.
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cAMP Accumulation Assay Workflow
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Caption: Workflow for a cAMP accumulation assay.
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In Vivo Models
The therapeutic potential of BMS-196085 for obesity and type 2 diabetes has been evaluated

in various animal models.

1. Diet-Induced Obesity (DIO) Mouse Model

This is a common model to study the effects of anti-obesity compounds.

Animal Strain: C57BL/6J mice are frequently used as they are prone to developing obesity

on a high-fat diet.

Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a

period of 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

Experimental Design:

Obese mice are randomized into treatment and control groups.

BMS-196085 is administered orally (e.g., via gavage) at various doses daily for a specified

duration.

Body weight, food intake, and body composition (e.g., using DEXA or MRI) are monitored

regularly.

Metabolic parameters such as blood glucose, insulin, and lipid levels are measured at

baseline and at the end of the study.

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess

glucose homeostasis and insulin sensitivity.

2. Genetically Diabetic Mouse Models (e.g., db/db mice)

These models have genetic mutations that lead to obesity and type 2 diabetes.

Animal Strain: db/db mice, which have a mutation in the leptin receptor gene, leading to

hyperphagia, obesity, and severe type 2 diabetes.
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Experimental Design:

Diabetic mice are assigned to treatment and control groups.

BMS-196085 is administered, and the same parameters as in the DIO model are

monitored.

This model is particularly useful for assessing the direct effects of the compound on

glucose metabolism in a severely diabetic state.

Conclusion
BMS-196085 is a well-characterized, potent, and selective β3-adrenergic agonist with

demonstrated partial agonist activity at the β1-adrenergic receptor. Its mechanism of action,

centered on the stimulation of adenylyl cyclase and subsequent increase in cAMP, makes it a

valuable tool for studying β3-adrenergic receptor pharmacology and a potential therapeutic

agent for metabolic diseases. The experimental protocols outlined in this guide provide a

framework for the continued investigation and development of this and similar compounds.

Further research to fully elucidate its selectivity profile against the β2-adrenergic receptor and

more extensive in vivo studies will be crucial in defining its therapeutic window and potential

clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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